Cytotoxicity in K562 Leukemia Cells
In a comparative study of cytochalasin metabolites from Endothia gyrosa, cytochalasin J exhibited substantially higher cytotoxicity against the human leukemia K562 cell line compared to its analog cytochalasin H [1]. The IC50 values demonstrate a 6.7-fold increase in potency for cytochalasin J.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.5 μM |
| Comparator Or Baseline | Cytochalasin H: 10.1 μM |
| Quantified Difference | Cytochalasin J is 6.7-fold more potent (10.1 μM / 1.5 μM) |
| Conditions | Human leukemia K562 cell line |
Why This Matters
For studies targeting K562 leukemia cells, cytochalasin J offers a significantly lower effective concentration, reducing potential off-target effects at higher doses.
- [1] Xu, S., et al. Cytotoxic Cytochalasin Metabolites of Endophytic Endothia gyrosa. Chem Biodivers. 2009; 6(5): 739-45. PMID: 19479839. View Source
